Methyl[1-(thiophen-2-yl)ethyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPCSZFJRJGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332534 | |
| Record name | N-Methyl-1-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174316-28-0 | |
| Record name | N,α-Dimethyl-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174316-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[1-(thiophen-2-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Enzymatic Routes for Methyl 1 Thiophen 2 Yl Ethyl Amine and Its Analogues
Direct Synthetic Pathways for Methyl[1-(thiophen-2-yl)ethyl]amine
Direct synthesis of the target compound can be achieved through several efficient routes, primarily involving alkylation and reductive amination.
Alkylation Reactions Involving Thiophene (B33073) Derivatives
Alkylation reactions provide a straightforward approach to synthesizing thiophene-containing amines. The nucleophilic character of the thiophene ring, particularly at the C2 and C5 positions, makes it susceptible to electrophilic substitution. pharmaguideline.com One documented method involves the reaction of N-methyl-2-thiophenemethanamine with ethyl bromide in the presence of triethylamine (B128534) and toluene (B28343). prepchem.com This reaction, stirred at room temperature for several days, yields N-ethyl-N-methyl-2-thiophene methanamine after dilution, extraction, and distillation. prepchem.com
The reactivity of thiophene and its derivatives in alkylation is influenced by the substituents on the thiophene ring. For instance, while thiophene and its derivatives can be readily mono-alkylated with olefins like 1-hexene, the potential for di- and tri-alkylation decreases with an increasing number of branched chains on the thiophene ring due to steric hindrance and thermodynamic factors. researchgate.net
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a suitable reducing agent. researchgate.net For the synthesis of N,N-dimethylalkylamines, borohydride (B1222165) exchange resin (BER) has been employed as an effective reducing agent. koreascience.kr The process involves reacting a ketone or aldehyde with dimethylamine (B145610) in the presence of BER and an acid catalyst, resulting in high yields of the corresponding N,N-dimethylated tertiary amines. koreascience.kr
Various reducing agents can be utilized in reductive amination, including sodium cyanoborohydride and α-picoline-borane. organic-chemistry.orgkoreascience.kr The choice of reducing agent and reaction conditions can be optimized to favor the formation of the desired amine product and minimize side reactions like dialkylation. organic-chemistry.org For instance, a stepwise procedure involving the formation of an imine followed by reduction with sodium borohydride can be employed to control the reaction. organic-chemistry.org
Precursor Chemistry: Synthesis of Key Thiophene-Ethylamine Intermediates
The synthesis of this compound often relies on the initial preparation of key intermediates, such as 2-(thiophen-2-yl)ethylamine.
Multi-Step Approaches to 2-(Thiophen-2-yl)ethylamine
Several multi-step synthetic routes to 2-(thiophen-2-yl)ethylamine have been developed, often starting from readily available thiophene. One common strategy involves the Vilsmeier-Haack reaction of thiophene to produce 2-thiophenecarboxaldehyde, which is then further elaborated. dissertationtopic.net Another approach begins with the bromination of thiophene to yield 2-bromothiophene. patsnap.comgoogle.com This is followed by a Grignard reaction with magnesium and subsequent reaction with ethylene (B1197577) oxide to form 2-thiophene ethanol. patsnap.comgoogle.com The resulting alcohol can then be converted to the desired ethylamine (B1201723) through esterification and ammonolysis. patsnap.comgoogle.com
An alternative route involves the reaction of 2-chlorothiophene (B1346680) with magnesium to form a Grignard reagent, which then reacts with nitroethylene. chemicalbook.com The resulting product is subsequently reduced to 2-thiophene ethylamine using reagents like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. chemicalbook.com
Condensation Reactions in Thiophene-Amine Formation
Condensation reactions are fundamental in the synthesis of thiophene derivatives and their amine analogues. The Gewald aminothiophene synthesis, for example, involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with sulfur to produce 2-aminothiophenes. pharmaguideline.comderpharmachemica.com This method is a common route to access substituted 2-aminothiophenes. researchgate.net
The Paal-Knorr synthesis offers another pathway where 1,4-dicarbonyl compounds are heated with a sulfur source, such as phosphorus pentasulfide, to form the thiophene ring. pharmaguideline.comderpharmachemica.com Condensation reactions can also occur between thiophene and ketones in the presence of a strong acid like sulfuric acid, leading to products with multiple thiophene units. researchgate.net Furthermore, condensation-based methods are employed for the C-H bond functionalization of amines, which can involve the formation of azomethine ylides as key intermediates in redox-neutral transformations. nih.gov
Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers
Given that many biologically active molecules are chiral, the asymmetric synthesis and resolution of enantiomers of this compound are of significant interest. yale.edu
Asymmetric synthesis aims to produce a specific enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. mdpi.com For instance, the Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide array of amines. yale.edu Organocatalysis, employing small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. metu.edu.tr
Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. This is often accomplished by reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com After separation, the desired enantiomer of the amine can be recovered from the salt. google.comrsc.org Another technique is enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. rsc.org
The development of efficient methods for both asymmetric synthesis and chiral resolution is crucial for accessing enantiomerically pure forms of this compound and its analogues for various applications.
Diastereoselective and Enantioselective Synthetic Approaches for Chiral Amines
The creation of chiral amines with high enantiomeric purity is a significant challenge in organic synthesis. Modern strategies increasingly rely on biocatalysis, which offers high selectivity under mild conditions. Chemo-enzymatic approaches, which combine chemical synthesis with enzymatic reactions, have proven particularly effective.
Key enzymatic methods for producing chiral amines include the use of imine reductases (IREDs), ene-reductases (EREDs), and amine transaminases (ATAs). For instance, a one-pot cascade involving an ene reductase and an imine reductase can convert α,β-unsaturated aldehydes into chiral amines with excellent enantiomeric excess (ee) values, ranging from 97% to over 99%. rsc.org This dual-enzyme system effectively addresses the problem of racemization of the intermediate aldehyde. rsc.org
Another powerful strategy is the asymmetric dearomatization of activated pyridines to produce substituted chiral piperidines, which are common scaffolds in pharmaceuticals. acs.org This can be achieved through a one-pot amine oxidase/ene imine reductase cascade that transforms N-substituted tetrahydropyridines into stereo-defined products. acs.org The discovery of hundreds of new imine reductases has created a large and diverse enzyme panel, expanding the toolkit for the asymmetric synthesis of chiral amines. researchgate.net
Table 1: Overview of Chemo-Enzymatic Approaches for Chiral Amine Synthesis
| Enzymatic Method | Key Enzymes | Typical Transformation | Advantages |
|---|---|---|---|
| Reductive Amination | Imine Reductase (IRED) / Ene-Reductase (ERED) | α,β-Unsaturated Aldehydes to Chiral Amines | High enantioselectivity (97 to >99% ee), minimizes racemization. rsc.org |
| Asymmetric Dearomatization | Amine Oxidase / Ene Imine Reductase | Activated Pyridines to Chiral Piperidines | Precise stereochemical control, access to complex heterocyclic structures. acs.org |
These biocatalytic strategies represent a significant advance over traditional methods, offering efficient routes to high-value chiral compounds. researchgate.net
Chiral Acid Resolution Techniques for Enantiomeric Enrichment
Classical resolution via diastereomeric salt formation remains a robust and widely used method for separating enantiomers of racemic amines. This technique involves reacting a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts, which have different physical properties, most notably solubility. This difference allows them to be separated by fractional crystallization. onyxipca.com
A variety of chiral acids are commercially available for this purpose. The selection is often based on the pKa values of the amine and the acid, as well as the commercial availability of both enantiomers of the resolving agent to ensure applicability for large-scale production. onyxipca.com For example, derivatives of tartaric acid are commonly employed for the resolution of various amines. In the synthesis of the drug Apremilast, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine is resolved using (R,R)-4-chlorotartranilic acid, a derivative of tartaric acid. google.com
Table 2: Common Chiral Resolving Agents for Amines
| Class | Examples |
|---|---|
| Carboxylic Acids | (+)- and (-)-Tartaric Acid, (+)- and (-)-Dibenzoyltartaric Acid, (+)- and (-)-Malic Acid, (+)- and (-)-Mandelic Acid. onyxipca.com |
| Sulfonic Acids | (+)- and (-)-Camphor-10-sulfonic acid. onyxipca.com |
After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base. The chiral resolving agent can then often be recovered and recycled. google.com
Green Chemistry Approaches and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop processes that are environmentally benign and economically viable. Green chemistry principles are increasingly being applied to the synthesis of chiral amines, including analogues of this compound.
A key green strategy is the use of chemo-enzymatic processes, which leverage the high selectivity and efficiency of enzymes to reduce waste and avoid harsh reaction conditions. researchgate.netnih.gov For example, the synthesis of a key chiral amine intermediate for the drug Pralsetinib was achieved using an ATA-260 transaminase in an aqueous micellar medium. researchgate.net This one-pot procedure yielded the product with over 99.9% enantiomeric excess and avoided the use of expensive chiral ligands and toxic reagents. researchgate.net
The use of enzymes supported on solid materials, such as zeolites, represents another advancement. Amino transaminases (ATAs) have been immobilized on 2D ITQ-2 zeolite, creating a highly stable and reusable biocatalyst. nih.gov This system has been used to produce valuable chiral amines from biomass-derived ketones with high yields and enantioselectivity. nih.gov Such processes can be integrated into semi-continuous production, coupling a metal/base catalyzed step to form the ketone from biomass with the subsequent enzymatic amination. nih.gov
Replacing traditional volatile organic compounds (VOCs) with greener solvents is another cornerstone of sustainable synthesis. Studies have shown the feasibility of replacing solvents like toluene and diethyl ether with more environmentally friendly alternatives such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) in multi-step syntheses without compromising yield. nih.gov
| Catalyst Recycling | Immobilization of enzymes on solid supports like zeolites. nih.gov | Allows for catalyst reuse, improving process economics and sustainability. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of Methyl 1 Thiophen 2 Yl Ethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Methyl[1-(thiophen-2-yl)ethyl]amine. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of the hydrochloride (HCl) salt of methiopropamine in deuterochloroform (CDCl₃) shows characteristic signals that confirm its molecular structure. southernforensic.org A doublet for the terminal methyl group (CH₃) of the propyl chain appears around 1.43 ppm. southernforensic.org The methylene (B1212753) protons (CH₂) adjacent to the thiophene (B33073) ring appear as non-equivalent signals at approximately 3.18 and 3.62 ppm, both as doublets of doublets. southernforensic.org The methine proton (CH) bonded to the nitrogen shows a multiplet at about 3.34 ppm. southernforensic.org The N-methyl protons appear as a triplet, a result of coupling with the two amine hydrogens in the HCl salt form. southernforensic.org The protons on the thiophene ring exhibit splitting patterns consistent with substitution at the C-2 position. southernforensic.org In methanol-d₄, the chemical shifts are slightly different but confirm the same fundamental structure. swgdrug.org
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical environment of each carbon atom. southernforensic.org For the HCl salt in CDCl₃, the carbon of the methine group bonded to the nitrogen is observed at approximately 57.2 ppm. southernforensic.org The thiophene ring carbons also show distinct signals that are consistent with a 2-substituted pattern. southernforensic.orgspectrabase.com
2D NMR Spectroscopy: While specific 2D NMR experimental data for this compound is not extensively detailed in foundational literature, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. COSY experiments would confirm the coupling relationships between adjacent protons, such as those in the propyl chain. HSQC would correlate each proton signal with its directly attached carbon atom, solidifying the assignments made from the 1D spectra.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Methiopropamine HCl in CDCl₃ Data sourced from Casale & Hays (2011). southernforensic.org
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ (propyl) | 1.43 | Doublet | Not specified |
| N-CH₃ | Not specified | Triplet | Not specified |
| CH₂ | 3.18, 3.62 | Doublet of Doublets | Not specified |
| CH | 3.34 | Multiplet | 57.2 |
| Thiophene Ring | Multiple signals | Complex | Multiple signals |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying this compound by determining its molecular weight and characteristic fragmentation pattern under electron ionization (EI).
The EI mass spectrum of methiopropamine is characterized by rich fragmentation, though many ions are of low abundance. southernforensic.org A molecular ion peak (M⁺) is typically not observed. southernforensic.org Instead, an M-1 ion at a mass-to-charge ratio (m/z) of 154 is sometimes produced. southernforensic.org The fragmentation is dominated by two prominent ions. The base peak is consistently observed at m/z 58, which corresponds to the [CH₃-CH=NH-CH₃]⁺ fragment resulting from cleavage of the bond between the alpha and beta carbons relative to the thiophene ring. southernforensic.orgheraldopenaccess.us Another significant fragment appears at m/z 97, which is attributed to the thiopyrylium (B1249539) ion (C₅H₅S⁺), formed via rearrangement of the 2-alkylthiophene moiety. southernforensic.org
Table 2: Key Mass Fragments of Methiopropamine (EI-MS) Data sourced from Casale & Hays (2011) and Mihretu et al. (2024). southernforensic.orgheraldopenaccess.us
| m/z | Proposed Fragment | Relative Abundance |
|---|---|---|
| 58 | [C₃H₈N]⁺ | Base Peak |
| 97 | [C₅H₅S]⁺ (Thiopyrylium ion) | Prominent |
| 154 | [M-1]⁺ | Low Abundance |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a unique "fingerprint" for this compound based on the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopy: The FTIR spectrum of methiopropamine HCl shows several key absorbance bands. researchgate.net A notable feature is a broad series of absorbances in the 2400-2800 cm⁻¹ region, which is consistent with the stretching vibrations of a secondary amine hydrochloride salt. southernforensic.orgresearchgate.net Significant aliphatic C-H stretching absorbances are also present in the 2800-3000 cm⁻¹ range. southernforensic.orgresearchgate.net The region between 500 and 1500 cm⁻¹ is rich with peaks, providing a distinctive fingerprint for the molecule that is useful for discriminative purposes. southernforensic.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy is another valuable technique for identifying NPS like methiopropamine. nih.gov It offers non-destructive analysis with low interference from moisture. nih.gov While it has been successfully used in developing models for the identification of various psychoactive substances, including methiopropamine, specific Raman shift data for the pure compound is not widely published in the primary literature. nih.gov
Table 3: Characteristic FTIR Absorption Bands for Methiopropamine HCl Data sourced from Casale & Hays (2011). southernforensic.orgresearchgate.net
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 2800-3000 | Aliphatic C-H Stretch |
| 2400-2800 | Secondary Amine HCl Stretch |
| 500-1500 | Fingerprint Region |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is related to its electronic transitions. For many aromatic and conjugated systems, this technique provides characteristic absorption maxima (λ_max). However, for this compound hydrochloride, a definitive UV absorption maximum has not been determined or reported in standard forensic chemical databases. swgdrug.org
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and conformational details. Despite its power, a single crystal X-ray diffraction analysis for this compound has not been reported in the reviewed scientific literature. Such an analysis would be invaluable for conclusively establishing its solid-state conformation and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and quantifying its presence in various samples. helsinki.fi High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. researchgate.netnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of methiopropamine. southernforensic.orgnih.gov The compound is volatile enough to be analyzed by GC, where it is separated from other substances based on its boiling point and interaction with the column's stationary phase. harvard.edu The retention time provides one level of identification, which is then confirmed by the mass spectrum of the eluting peak. southernforensic.org For example, using a DB-1 capillary column, methiopropamine has a distinct retention time that allows it to be distinguished from its positional isomer, 1-(thiophen-3-yl)-2-methylaminopropane, which elutes slightly later. southernforensic.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another critical technique, particularly for analyzing biological samples or for quantitative analysis. nih.govnih.govnih.gov The compound can be separated using reversed-phase columns with various mobile phase compositions. Detection is often achieved using a diode-array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.net LC-MS/MS methods have been developed for the quantification of methiopropamine and its metabolites in blood and brain tissue, using multiple reaction monitoring (MRM) for enhanced selectivity. nih.gov
Table 4: Example GC-MS Retention Times Data sourced from Casale & Hays (2011). southernforensic.orgresearchgate.net
| Compound | Retention Time (min) |
|---|---|
| 1-(Thiophen-2-yl)-2-methylaminopropane (MPA) | 5.00 |
| 1-(Thiophen-3-yl)-2-methylaminopropane | 5.15 |
| Methamphetamine | 5.01 |
Mechanistic Investigations of Reactions Involving Methyl 1 Thiophen 2 Yl Ethyl Amine
Oxidation Pathways: Formation of Sulfoxides and Sulfones
The oxidation of Methyl[1-(thiophen-2-yl)ethyl]amine can proceed at two distinct sites: the sulfur atom of the thiophene (B33073) ring and the nitrogen atom of the amine group. The specific products formed depend on the oxidant used and the reaction conditions.
The oxidation of the thiophene ring is a well-documented process, typically proceeding in a stepwise manner to first form the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone. researchgate.net This transformation is a key step in oxidative desulfurization (ODS) processes for fuels. researchgate.net For this compound, this pathway would yield Methyl[1-(thiophene-1-oxido-2-yl)ethyl]amine and subsequently Methyl[1-(thiophene-1,1-dioxido-2-yl)ethyl]amine.
A common and efficient method for this transformation involves catalysts like methyltrioxorhenium(VII) (MTO) with hydrogen peroxide as the terminal oxidant. nih.gov The mechanism involves the formation of highly reactive rhenium peroxides which then transfer an oxygen atom to the nucleophilic sulfur. nih.gov The rate of the initial oxidation to the sulfoxide is generally enhanced by electron-donating groups on the thiophene ring, as this increases the nucleophilicity of the sulfur atom. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often slower and follows a different mechanistic trend. nih.gov
Simultaneously, the secondary amine group is also susceptible to oxidation. The mechanism often begins with the formation of an α-amino radical species. researchgate.net Depending on the reagents, this can lead to various products, including hydroxylamines, nitrones, or through C-H activation, the formation of amides. thieme-connect.comacs.org Under certain conditions, oxidative dealkylation can also occur. thieme-connect.com Bioinspired catalysts, such as bifunctional o-quinones, have been developed for the aerobic oxidation of secondary amines, proceeding through a hemiaminal intermediate. nih.gov
Table 1: Potential Oxidation Products of this compound
| Reactant | Oxidation Site | Potential Product(s) |
| This compound | Thiophene Sulfur | Methyl[1-(thiophene-1-oxido-2-yl)ethyl]amine (Sulfoxide) |
| Methyl[1-(thiophene-1-oxido-2-yl)ethyl]amine | Thiophene Sulfur | Methyl[1-(thiophene-1,1-dioxido-2-yl)ethyl]amine (Sulfone) |
| This compound | Amine Nitrogen | N-methyl-1-(thiophen-2-yl)ethan-1-imine N-oxide (Nitrone) |
| This compound | Amine Nitrogen/α-Carbon | N-[1-(thiophen-2-yl)ethyl]formamide (via oxidative formylation) |
Reduction Chemistry: Hydrogenation and Amine Group Transformations
The reduction chemistry of this compound primarily involves the catalytic hydrogenation of the thiophene ring. The secondary amine group is already in a reduced state and is not typically susceptible to further reduction.
Catalytic hydrogenation of thiophene and its derivatives to yield tetrahydrothiophene (B86538) is a fundamental process in the hydrodesulfurization (HDS) of fossil fuels. rsc.orgrsc.orgresearchgate.netresearchgate.net This reaction is generally carried out over transition metal catalysts, such as those based on molybdenum sulfide (B99878) (MoS₂), tungsten sulfide (WS₂), ruthenium (Ru), or hydrogen tungsten bronze. rsc.orgbohrium.com The mechanism involves the adsorption of the thiophene ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. rsc.orgresearchgate.net The process reduces the aromatic heterocycle to the saturated analog, in this case, Methyl[1-(tetrahydrothiophen-2-yl)ethyl]amine. Theoretical studies suggest that the formation of tetrahydrothiophene is both thermochemically and kinetically facile on suitable catalysts. rsc.orgresearchgate.net
While the amine itself is not reducible, related functional groups like amides can be readily reduced to amines. If this compound were first acylated to form an amide, this new compound could be reduced back to a tertiary amine. Modern methods for this transformation employ various catalytic systems, such as iridium catalysts with diethylsilane (B7801327) or nickel catalysts, which are tolerant of other functional groups. acs.orgacs.org The iridium-catalyzed reduction of secondary amides can proceed stepwise through an imine intermediate. acs.org
Nucleophilic Substitution Reactions and Amine Reactivity
The defining characteristic of the amine group is the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. fiveable.memasterorganicchemistry.com As a secondary amine, this compound is expected to be a stronger nucleophile than its primary amine counterpart, though steric hindrance can play a moderating role. fiveable.memasterorganicchemistry.com This nucleophilicity drives its participation in a variety of substitution and addition reactions.
A primary example is the SN2 alkylation reaction with electrophiles such as alkyl halides. Reaction with a compound like methyl iodide would yield the tertiary amine, N,N-dimethyl-[1-(thiophen-2-yl)ethyl]amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.
Another key reaction is acylation, where the amine attacks the carbonyl carbon of an acyl chloride or acid anhydride. libretexts.org For instance, reaction with acetyl chloride would produce the corresponding N-acetylated amide, N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide. This reaction is typically rapid and highly efficient. Secondary amines can also react with aldehydes and ketones to form enamines. libretexts.org
Table 2: Representative Nucleophilic Reactions
| Reaction Type | Electrophile | Product |
| Alkylation (SN2) | Methyl Iodide (CH₃I) | N,N-Dimethyl-[1-(thiophen-2-yl)ethyl]amine |
| Acylation | Acetyl Chloride (CH₃COCl) | N-Methyl-N-[1-(thiophen-2-yl)ethyl]acetamide |
| Enamine Formation | Cyclohexanone | 1-(Methyl(1-(thiophen-2-yl)ethyl)amino)cyclohex-1-ene |
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
While specific, experimentally determined kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the reviewed literature, the rates of its key transformations can be inferred from studies on analogous compounds.
Oxidation Kinetics: The kinetics of thiophene oxidation are well-studied. The rate of the first oxidation step (sulfide to sulfoxide) is sensitive to the electronic properties of the thiophene ring; electron-donating substituents increase the reaction rate by enhancing the sulfur's nucleophilicity. nih.gov The second oxidation (sulfoxide to sulfone) follows a more complex kinetic profile. nih.gov
Nucleophilic Reaction Kinetics: The kinetics of amine reactions are governed by factors such as basicity, steric hindrance, and solvent. masterorganicchemistry.comacs.org For secondary amines reacting with electrophiles, the rate is often faster than for corresponding primary amines due to the electron-donating effect of the additional alkyl group, but slower than tertiary amines might be if not for significant steric hindrance. fiveable.memasterorganicchemistry.com Kinetic studies of the reaction between CO₂ and various amines have shown that secondary amines generally exhibit slower reaction rates than primary amines. researchgate.net The reaction can be described by a zwitterion mechanism, where the amine attacks CO₂ to form a zwitterionic intermediate, which is then deprotonated by a base. researchgate.netutwente.nl
Reduction Kinetics: The kinetics of thiophene hydrogenation are highly dependent on the catalyst, temperature, and pressure. The reaction on catalyst surfaces like Ru or MoS₂ involves a complex interplay of adsorption, hydrogen dissociation, and stepwise hydrogenation steps, each with its own energy barrier. researchgate.netbohrium.com
Stereoselectivity in Reaction Pathways and Chiral Induction Studies
This compound possesses a chiral center at the carbon atom bonded to the methyl, amino, and thiophenyl groups. This chirality is a critical feature, as the enantiomers of the molecule can exhibit different biological activities and participate differently in stereoselective reactions. Chiral amines are crucial building blocks in asymmetric synthesis, often used as resolving agents, chiral auxiliaries, or catalysts. acs.orgsigmaaldrich.com
When this compound participates in reactions, the stereochemical outcome is of significant interest:
Reactions at the Amine Nitrogen: In reactions like alkylation or acylation, the chiral center is not directly involved in bond-making or bond-breaking. Therefore, if the starting material is enantiomerically pure, the product is expected to retain its stereochemical integrity.
Reactions at the Chiral Center: If the amine group is first converted into a good leaving group (e.g., a pyridinium (B92312) salt), a subsequent nucleophilic substitution at the chiral carbon would have a defined stereochemical outcome. ntnu.no An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would likely lead to a racemic mixture. ntnu.no
Use as a Chiral Auxiliary: When a pure enantiomer of a chiral amine reacts with a racemic compound, it can lead to the formation of diastereomers, which can often be separated. tandfonline.com The chiral amine can then be cleaved and recovered. The stereoselectivity of such reactions often depends on reaction conditions like temperature and the choice of solvent and base. tandfonline.com
The development of effective methods for the stereoselective transformation and inversion of chiral amines is an active area of research, with methods utilizing diazonium salts or pyridinium salt intermediates showing high degrees of inversion (96-100%). ntnu.no The enantioselective synthesis of chiral amines, for example through the asymmetric hydrogenation of imines, is a cornerstone of modern pharmaceutical chemistry. acs.org
Derivatization Chemistry and Analogue Development of Methyl 1 Thiophen 2 Yl Ethyl Amine
Synthesis of Schiff Bases and Imine Derivatives
The synthesis of Schiff bases typically involves the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of Methyl[1-(thiophen-2-yl)ethyl]amine, this would entail reacting the amine group of the molecule with a suitable carbonyl compound. However, a comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed research findings on the synthesis of Schiff bases or other imine derivatives starting from this compound. While numerous studies detail the formation of Schiff bases from structurally similar compounds like 2-thiophenemethylamine (B147629) or thiophene-2-ethylamine, this specific N-methylated derivative does not appear to have been utilized for this purpose in the reviewed literature.
Formation of Metal Complexes and Coordination Compounds
Schiff bases derived from thiophene-containing amines are well-known for their ability to act as ligands in the formation of metal complexes. These coordination compounds often exhibit interesting properties and have been the subject of extensive research. The expected pathway would involve the initial synthesis of a Schiff base from this compound, followed by its reaction with a metal salt to form a complex.
Despite the prevalence of research on metal complexes of thiophene-based Schiff bases, no specific studies were found that describe the formation of metal complexes or coordination compounds using ligands derived from this compound. The scientific literature focuses on derivatives of other thiophene (B33073) amines, and as such, there is no available data on the coordination chemistry of this specific compound's derivatives.
Development of Hybrid Molecules and Conjugates
The development of hybrid molecules and conjugates involves chemically linking a core molecule, such as this compound, to other molecular fragments to create a new entity with potentially enhanced or novel properties. This is a common strategy in medicinal chemistry and materials science.
A review of the available literature did not provide any instances of this compound being used as a building block for the development of hybrid molecules or conjugates. Research in this area tends to employ more readily available or synthetically versatile thiophene derivatives.
Structure-Activity Relationship (SAR) Studies through Systematic Derivatization
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies involve the synthesis of a series of related compounds (analogues) through systematic derivatization and evaluating their effects.
There are no specific SAR studies in the reviewed scientific literature that focus on derivatives of this compound. While SAR studies have been conducted on broader classes of thiophene-containing compounds, the specific contribution of the N-methyl-1-(thiophen-2-yl)ethyl moiety to the activity of any particular class of compounds has not been systematically investigated or reported.
Computational and Theoretical Chemistry Studies on Methyl 1 Thiophen 2 Yl Ethyl Amine
Quantum Chemical Calculations: Electronic Structure and Molecular Geometry (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular geometry of Methyl[1-(thiophen-2-yl)ethyl]amine. These calculations can optimize the molecule's three-dimensional structure, providing data on bond lengths, bond angles, and dihedral angles.
For instance, studies on similar thiophene (B33073) derivatives have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries. acs.orgnih.gov This level of theory has been shown to provide results that are in good agreement with experimental data where available. nih.gov The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. For this compound, this would involve determining the preferred orientations of the methyl and amino groups relative to the thiophene ring. The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, is also elucidated through these calculations. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the different conformations the molecule can adopt and the energetic barriers between them. nih.gov This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.
Conformational analysis helps in understanding how the molecule might interact with biological targets, as its shape plays a crucial role in molecular recognition. nih.gov The stability of different conformers can be assessed, and the most populated conformations under specific conditions (e.g., in a solvent) can be identified. nih.gov Techniques like Potential Energy Surface (PES) scanning can be employed to systematically explore the conformational space by varying specific dihedral angles. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for structural elucidation. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide predicted chemical shifts that correlate well with experimental spectra. acs.org For this compound, this would involve predicting the chemical shifts for the protons and carbons of the thiophene ring, the ethylamine (B1201723) side chain, and the methyl group.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. nih.gov These calculations can help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretching, N-H bending, and the vibrations of the thiophene ring.
Table 1: Predicted Spectroscopic Data for a Related Thiophene Derivative
| Spectroscopic Parameter | Experimental Value | Theoretical Value |
| ¹H NMR (ppm) | ||
| Imine group (N=CH) | 155.89 | 151.15 |
| Pyrimidine (B1678525) ring carbons | 150.18, 131.09, 108.88 | 153.52, 136.01, 113.28 |
| Thiophene ring carbons | 132.76, 131.03, 128.28, 126.96 | 129.49, 132.64, 142.70, 154.37 |
| FT-IR (cm⁻¹) | ||
| C-H stretching | 3108, 3067 | Not specified |
| C=N stretching | 1642 | Not specified |
| C=C stretching | 1573 | Not specified |
Note: Data extracted from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine and is presented for illustrative purposes of the types of data generated in such studies. acs.org
Reactivity and Selectivity Predictions based on Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and selectivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. acs.org
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov By analyzing the distribution of the HOMO and LUMO across the structure of this compound, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for understanding its potential chemical reactions and metabolic pathways. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Biological Potential
For a compound with potential biological applications, predicting its ADME properties is essential. In silico tools can estimate these properties based on the molecular structure, providing an early assessment of its drug-likeness. idaampublications.in
Absorption: Parameters like lipophilicity (log P) and aqueous solubility are calculated to predict oral absorption. rsc.org
Distribution: The ability of the compound to cross biological membranes, such as the blood-brain barrier (BBB), can be estimated. idaampublications.in
Metabolism: Potential sites of metabolism by cytochrome P450 enzymes can be identified.
Excretion: Predictions about the likely routes of elimination from the body can be made.
These predictions help in prioritizing compounds for further experimental testing and can guide the design of derivatives with improved pharmacokinetic profiles.
Exploration of Biological and Pharmacological Activities of Methyl 1 Thiophen 2 Yl Ethyl Amine and Its Analogues
Investigation of Receptor Binding Profiles and Ligand-Target Interactions
The interaction of thiophene-containing compounds with various biological receptors and targets is a key area of research. Methiopropamine (MPA), a structural isomer of Methyl[1-(thiophen-2-yl)ethyl]amine, is known to act as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. heraldopenaccess.us This activity is characteristic of central nervous system stimulants and highlights the potential for this class of compounds to interact with monoamine transporters. heraldopenaccess.us
Molecular docking studies have further elucidated the potential ligand-target interactions of thiophene (B33073) analogues. For instance, fluorescent thiophene-based ligands have been developed to bind to aggregated amyloid-β (Aβ) species, which are pathological hallmarks of Alzheimer's disease. nih.gov Specifically, ligands HS-276 and LL-1 have been shown to bind to different types of Aβ plaques, demonstrating the potential for thiophene derivatives to act as selective probes for distinct protein aggregate pathologies. nih.gov
In the context of anti-inflammatory research, thiophene derivatives have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Complexes of thiophene-based ligands with Copper (II) and Zinc (II) showed high binding energy values, suggesting they are potential inhibitors of this key inflammatory enzyme. nih.gov Furthermore, docking studies have been employed to understand the antitubercular activity of thiophene derivatives, with compounds being docked into the active sites of critical mycobacterial enzymes.
The following table summarizes the receptor binding profiles and ligand-target interactions of selected thiophene analogues.
| Compound/Analogue Class | Target | Interaction Type | Implied Biological Activity |
| Methiopropamine (MPA) | Norepinephrine Transporter (NET), Dopamine Transporter (DAT) | Reuptake Inhibition | CNS Stimulant |
| Thiophene-based ligands (HS-276, LL-1) | Aggregated Amyloid-β (Aβ) | Binding | Diagnostic/Research Tool for Alzheimer's Disease |
| Thiophene-based metal complexes | Cyclooxygenase-2 (COX-2) | Inhibition (Predicted) | Anti-inflammatory |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | β-lactamase | Inhibition (Predicted) | Antibacterial |
| 5-(thiophen-2-yl)isoxazoles | Estrogen Receptor Alpha (ERα) | Inhibition | Anti-cancer (Breast) |
This table is generated based on data from scientific studies. heraldopenaccess.usnih.govnih.govnih.govnih.gov
Enzymatic Modulation and Inhibition Studies
Analogues of this compound have been shown to modulate the activity of various enzymes. A notable example is Zileuton, a benzothiophene (B83047) derivative, which functions as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.govacs.org Similarly, other thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) like Suprofen and Tiaprofenic acid are known to inhibit COX enzymes. nih.govnih.govacs.org Suprofen, in particular, has been shown to cause mechanism-based inactivation of the cytochrome P450 enzyme CYP2C9. acs.org
In the realm of neurodegenerative disease research, thiophene-based pyrazole (B372694) carboxamide derivatives have demonstrated inhibitory effects against key enzymes. researchgate.net Specifically, these compounds have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). researchgate.net Inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease.
Furthermore, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been synthesized and identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. nih.gov This inhibition forms the basis of their potent antifungal activity. nih.gov
A summary of the enzymatic inhibition by various thiophene analogues is presented below.
| Analogue Class | Target Enzyme | Inhibition Constant (Ki or IC50) |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Acetylcholinesterase (AChE) | Ki = 19.88 ± 3.06 µM |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Butyrylcholinesterase (BChE) | Ki = 13.72 ± 1.12 µM |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Glutathione S-transferase (GST) | Ki = 16.44 ± 1.58 µM |
| Thiophene/furan-1,3,4-oxadiazole carboxamides (e.g., 4g, 4i) | Succinate Dehydrogenase (SDH) | IC50 = 1.01 - 4.53 µM |
| Benzothiophene derivatives (e.g., Compound 21) | Cyclooxygenase-2 (COX-2) | IC50 = 0.67 µM |
| Benzothiophene derivatives (e.g., Compound 21) | 5-Lipoxygenase (5-LOX) | IC50 = 2.33 µM |
This table is generated based on data from scientific studies. nih.govresearchgate.netnih.gov
Biological Response Modulation: Cellular and Molecular Mechanisms
The biological effects of thiophene derivatives are often rooted in their ability to modulate specific cellular and molecular pathways. Several studies have shown that these compounds can induce apoptosis, or programmed cell death, in target cells. For example, a novel thiophene derivative was found to trigger cytotoxicity in a lymphoma cell line through the intrinsic apoptotic pathway. nih.gov This was characterized by key molecular events including the externalization of phosphatidylserine, generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane. nih.gov
Similarly, a thiophene-thiosemicarbazone derivative exerts its antifungal effect on Candida albicans by inducing oxidative stress and apoptosis. nih.gov In the context of anticancer activity, a thiophene-acridine hybrid compound was observed to significantly increase levels of nitric oxide (NO), a molecule that can have cytotoxic effects at high concentrations, suggesting this is a key part of its antitumor mechanism. nih.gov
Some thiophene analogues have also been shown to influence the cell cycle. nih.gov For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives were found to exert their anticancer effect against HCT-116 colon cancer cells by inducing cell cycle arrest. nih.gov
Metabolic Pathways and Biotransformation Studies
The metabolism of thiophene-containing compounds is a critical factor in their pharmacological and toxicological profiles. The thiophene ring is considered a "structural alert" because its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides. acs.orgnih.gov These electrophilic species can be responsible for drug-induced toxicities. acs.orgnih.gov
For secondary alkyl amines such as this compound, metabolic pathways can involve N-dealkylation to form a primary amine or N-hydroxylation to yield a secondary hydroxylamine. nih.gov A proposed metabolic pathway for the closely related compound Methiopropamine (MPA) involves N-demethylation and hydroxylation of both the side chain and the thiophene ring, followed by conjugation with glucuronic acid or sulfate. heraldopenaccess.us
Specific Areas of Biological Research
Antimicrobial and Antifungal Activities
Thiophene derivatives have demonstrated significant promise as antimicrobial and antifungal agents. researchgate.netrsc.org A variety of thiophene-based compounds have shown activity against a broad spectrum of pathogens.
For example, thiophene/furan-1,3,4-oxadiazole carboxamides exhibited potent antifungal activity against seven different phytopathogenic fungi. nih.gov One compound, 4i, was particularly effective against Sclerotinia sclerotiorum, with an EC50 value superior to the commercial fungicide boscalid. nih.gov The mechanism of action for these compounds involves the inhibition of succinate dehydrogenase. nih.gov Another study highlighted a thiophene-thiosemicarbazone derivative that mediates its antifungal activity against C. albicans through the induction of oxidative stress and apoptosis. nih.gov
In the antibacterial sphere, certain thiophene derivatives have shown efficacy against drug-resistant Gram-negative bacteria, including colistin-resistant Acinetobacter baumannii and Escherichia coli. researchgate.netnih.gov These compounds appear to exert their effect by increasing the permeability of the bacterial membrane. researchgate.netnih.gov Furthermore, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been synthesized and tested against extended-spectrum β-lactamase (ESBL) producing clinical strains of E. coli, showing promising antibacterial effects. nih.gov
The table below details the antimicrobial and antifungal activities of selected thiophene derivatives.
| Thiophene Analogue | Target Organism | Activity (MIC/EC50) |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | MIC50 = 16-32 mg/L |
| Thiophene derivative 8 | Colistin-Resistant E. coli | MIC50 = 8-32 mg/L |
| Thiophene/furan-1,3,4-oxadiazole carboxamide 4i | Sclerotinia sclerotiorum | EC50 = 0.140 ± 0.034 mg/L |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide 4c | ESBL-producing E. coli | Zone of Inhibition = 15 ± 2 mm (at 50 mg) |
This table is generated based on data from scientific studies. nih.govnih.govresearchgate.net
Anticancer Potential
The anticancer properties of thiophene-containing compounds are an active area of investigation. nih.govnih.gov These compounds have been shown to be cytotoxic to various cancer cell lines through diverse mechanisms.
A novel thiophene carboxylate compound, F8, was found to induce cell death in a panel of cancer cell lines at low micromolar concentrations. nih.gov Its mechanism involves the induction of apoptosis. nih.gov Another study focused on a thiophene-acridine hybrid, ACS03, which showed selective cytotoxicity against the HCT-116 human colon carcinoma cell line and demonstrated in vivo antitumor activity in a mouse model. nih.gov
Derivatives of 2-(thiophen-2-yl)-1H-indole have also been synthesized and evaluated for their anticancer effects. nih.gov Compounds 4g, 4a, and 4c from this series showed potent activity against HCT-116 cells, with IC50 values in the low micromolar range. nih.gov Their mechanism of action was linked to cell cycle arrest. nih.gov
Additionally, a series of 5-(thiophen-2-yl)isoxazoles were designed as potential anti-breast cancer agents targeting the estrogen receptor alpha (ERα). nih.gov The compound TTI-6 emerged as the most potent agent against the MCF-7 breast cancer cell line. nih.gov Another synthesized compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-6-carboxylate, also displayed promising antitumor activity against human lung (A-549) and liver (HepG2) cancer cell lines, showing higher potency than the standard drug cisplatin. mdpi.comresearchgate.net
The following table summarizes the in vitro anticancer activity of several thiophene analogues.
| Thiophene Analogue | Cancer Cell Line | Activity (IC50) |
| Thiophene-acridine hybrid (ACS03) | HCT-116 (Colon) | 23.11 ± 1.03 µM |
| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon) | 7.1 ± 0.07 µM |
| 5-(thiophen-2-yl)isoxazole (TTI-6) | MCF-7 (Breast) | 1.91 µM |
| Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)... | A-549 (Lung) | 3.46 ± 0.5 µM |
| Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)... | HepG2 (Liver) | 5.54 ± 0.7 µM |
This table is generated based on data from scientific studies. nih.govnih.govnih.govmdpi.com
Anti-inflammatory and Antitubercular Activities
Thiophene derivatives have demonstrated significant potential as both anti-inflammatory and antitubercular agents. These dual activities make them attractive candidates for further investigation, particularly in the context of co-infections where inflammation is a key pathological feature.
A variety of thiophene-based compounds have been investigated for their ability to mitigate inflammation. The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For instance, certain thiophene derivatives have shown anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like sodium diclofenac (B195802) in animal models of inflammation. nih.gov
Research has highlighted the importance of specific structural features for the anti-inflammatory activity of thiophene derivatives. The presence of carboxylic acids, esters, amines, amides, and methoxy (B1213986) groups has been frequently associated with enhanced anti-inflammatory potential. nih.gov In one study, thiophene derivatives with methyl and chlorine substituents demonstrated a significant reduction in carrageenan-induced paw edema in rats, with inhibition rates of 48.94% and 47% respectively. nih.gov Another study on tetra-substituted thiophenes, designed based on the dual COX/LOX inhibitor Tenidap, identified a candidate that provided 64% protection in an inflamed paw model. capes.gov.br Furthermore, some thiophene derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro. nih.gov
| Compound Type | Model/Target | Observed Activity | Reference |
|---|---|---|---|
| Thiophene derivatives with methyl and chlorine substituents | Carrageenan-induced paw edema in rats | 48.94% and 47% reduction in edema | nih.gov |
| Tetra-substituted thiophenes | Carrageenan-induced rat paw edema | Up to 64% protection | capes.gov.br |
| Thiophene derivatives | Human red blood cells (in vitro) | Inhibition of TNF-α, IL-1β, and IL-6 | nih.gov |
The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for novel therapeutic agents. Thiophene and its derivatives have emerged as a promising class of compounds with significant antitubercular activity. researchgate.net Benzo[b]thiophene-2-carboxylic acid derivatives, in particular, have been extensively studied for their efficacy against Mycobacterium tuberculosis (MTB).
Several studies have reported the potent in vitro activity of benzo[b]thiophene derivatives against both active and dormant stages of MDR-TB strains. For example, compounds with bromo and chloro substituents have shown high activity, with Minimum Inhibitory Concentrations (MICs) as low as 2.73 μg/mL against the dormant stage of MDR MTB H37Ra. nih.gov Some of these derivatives have demonstrated activity comparable to or even slightly better than the first-line anti-TB drugs rifampicin (B610482) (RIF) and isoniazid (B1672263) (INH). nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting enzymes crucial for mycobacterial survival, such as DprE1. nih.govacs.org Novel thiophene-arylamide derivatives have also been identified as noncovalent inhibitors of DprE1, showing potent activity against both drug-susceptible and drug-resistant TB strains. acs.org
| Compound Series | Target Organism/Strain | Key Findings (MIC values) | Reference |
|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid derivatives | MDR M. tuberculosis H37Ra (dormant stage) | MIC = 2.73 μg/mL | nih.gov |
| Benzo[b]thiophene derivatives (8c and 8g) | M. bovis BCG (active and dormant) | MIC90 = 0.56–0.62 μg/mL | nih.gov |
| Thiophene-arylamide derivatives (23j, 24f, 25b) | Drug-susceptible and drug-resistant M. tuberculosis | Potent in vitro activity | acs.org |
Central Nervous System (CNS) Activities (e.g., Reuptake Inhibition)
Thiophene-based structures have been recognized for their potential to modulate central nervous system activity. nih.gov A significant area of investigation has been their ability to inhibit the reuptake of key neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (NE), a mechanism central to the action of many antidepressant medications.
A series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes were synthesized and evaluated for their ability to block dopamine, serotonin, and norepinephrine transporters. nih.gov Within this series, specific compounds demonstrated selective or mixed inhibitory profiles. For instance, compound 5b was identified as a selective norepinephrine reuptake transporter (NET) inhibitor, compound 11 as a selective serotonin reuptake transporter (SERT) inhibitor, and compound 5c as a mixed NET and SERT inhibitor. nih.gov
Furthermore, novel benzo[b]thiophene derivatives have been developed as potential antidepressants with a rapid onset of action. ebi.ac.uk Certain compounds from this class, which exhibit affinity for both the 5-HT₇ receptor and the serotonin transporter (5-HTT), have shown significant antidepressant-like effects in preclinical models. ebi.ac.uk The dual targeting strategy aims to provide a faster therapeutic response compared to traditional antidepressants.
| Compound Series | Target | Observed Activity | Reference |
|---|---|---|---|
| (1S,3S,6R,10S)-(Z)-9-(thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes (Compound 5b) | Norepinephrine Transporter (NET) | Selective NET inhibition | nih.gov |
| (1S,3S,6R,10S)-(Z)-9-(thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes (Compound 11) | Serotonin Transporter (SERT) | Selective SERT inhibition | nih.gov |
| (1S,3S,6R,10S)-(Z)-9-(thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes (Compound 5c) | NET and SERT | Mixed NET and SERT inhibition | nih.gov |
| Benzo[b]thiophene derivatives (e.g., 9c) | 5-HT₇ Receptor and 5-HTT | Antidepressant activity with rapid onset | ebi.ac.uk |
Antidiabetic Properties
The search for novel and effective treatments for diabetes has led to the exploration of various chemical scaffolds, including thiophene derivatives. google.com These compounds have shown promise in managing blood glucose levels through different mechanisms.
One of the key targets for thiophene-based antidiabetic agents is the enzyme α-amylase. Inhibition of this enzyme slows down the breakdown of complex carbohydrates into simple sugars, thereby reducing post-meal blood glucose spikes. researchgate.net A series of benzo[b]thiophene-based small molecules were synthesized and evaluated as α-amylase inhibitors, with some compounds demonstrating significant inhibitory activity in vitro. researchgate.net Molecular docking studies have further elucidated the binding interactions of these compounds with the active site of α-amylase. dntb.gov.ua
A patent has also described certain thiophene derivatives with the ability to inhibit hepatic glucose production and activate insulin (B600854) secretion in response to glucose. google.com These dual actions are highly desirable in the management of type 2 diabetes. The patent highlights the potential of these compounds for the prevention and treatment of diabetes and its associated complications. google.com
| Compound Type | Proposed Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Benzo[b]thiophene-based small molecules | α-amylase inhibition | Significant in vitro inhibitory activity against porcine pancreatic α-amylase. | researchgate.net |
| Thiophene derivatives (from patent) | Inhibition of hepatic glucose production and activation of insulin secretion | Potential for the treatment and prevention of type 2 diabetes. | google.com |
Antiviral Activities (e.g., HCV Replication Inhibition)
Thiophene derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including Hepatitis C virus (HCV) and Ebola virus. tandfonline.comnih.gov
The development of direct-acting antivirals has revolutionized the treatment of HCV. Thiophene-based compounds have contributed to this field as potent inhibitors of viral replication. Thiophen urea (B33335) (TU) derivatives, for instance, have been identified as a new class of HCV entry inhibitors. tandfonline.comnih.gov These compounds have demonstrated potent antiviral activity against multiple HCV genotypes, with some exhibiting EC₅₀ values in the nanomolar range. nih.gov One optimized lead compound, J2H-1701, showed effective multi-genotypic antiviral activity. nih.gov
Another approach has focused on inhibiting the HCV NS5B polymerase, an essential enzyme for viral RNA replication. Thiophene-2-carboxylic acids and their tertiary amide derivatives have been discovered as potent inhibitors of both the NS5B polymerase and HCV subgenomic RNA replication in cell culture. nih.gov
| Compound Series | Viral Target | Observed Activity (EC₅₀) | Reference |
|---|---|---|---|
| Thiophen urea (TU) derivatives | HCV entry | EC₅₀ < 30 nM against genotypes 1/2 | nih.gov |
| Thiophene-2-carboxylic acid tertiary amides | HCV NS5B polymerase and RNA replication | Potent inhibition in vitro and in Huh-7 cells | nih.gov |
Beyond HCV, thiophene derivatives have shown potential against other significant viral pathogens. A series of thiophene derivatives were identified as potent, orally bioavailable, and blood-brain barrier-permeable inhibitors of Ebola virus entry. nih.gov These compounds were discovered through phenotypic screening and act by inhibiting the interaction between the viral glycoprotein (B1211001) (GP) and the host cell receptor NPC1. nih.gov One of the lead compounds, thiophene 57, exhibited an EC₅₀ of 0.19 μM against an EBOV-GP-pseudotyped virus. nih.gov
Applications of Methyl 1 Thiophen 2 Yl Ethyl Amine in Advanced Materials and Catalysis
Role as a Building Block in Polymer and Material Synthesis
Methyl[1-(thiophen-2-yl)ethyl]amine and its derivatives are instrumental as building blocks in the synthesis of specialized polymers, particularly polythiophenes. Polythiophenes are a class of conjugated polymers known for their electronic and optical properties. The inclusion of a chiral amine group, such as in this compound, can impart specific functionalities and stereoregularity to the resulting polymer chain. This control over the polymer's three-dimensional structure is crucial for optimizing its performance in various applications.
For instance, the synthesis of chiral polythiophenes often involves the polymerization of thiophene (B33073) monomers functionalized with chiral side chains. nih.gov While direct polymerization of this compound into a homopolymer is not extensively documented, its structural motif is a key component in creating more complex, functionalized thiophene monomers. These monomers can then be polymerized through methods like oxidative polymerization using FeCl₃ or through electrochemical means to produce polymers with tailored properties. nih.gov The amine group can also serve as a reactive site for further modifications, allowing for the creation of highly substituted and polyfunctionalized thiophenes through amine-mediated ring-opening and subsequent ring-closure reactions. lnu.edu.cn
The resulting polymers, often referred to as poly(thiophene-methine)s or other polythiophene derivatives, exhibit properties that are highly dependent on their structure, including their regioregularity and the nature of their side chains. nih.govresearchgate.net These materials are investigated for their potential in a variety of advanced applications, driven by the unique combination of the conductive polythiophene backbone and the specific functionalities introduced by the amine-containing side groups. iyte.edu.tr
Surface Functionalization and Nanomaterial Integration (e.g., MWCNT)
The amine functionality of this compound and its analogs, such as 2-thiopheneethylamine, makes them effective agents for the surface functionalization of nanomaterials, most notably multi-walled carbon nanotubes (MWCNTs). sigmaaldrich.comnih.gov The process of functionalization aims to improve the dispersion of MWCNTs in various solvents and polymer matrices, as well as to enhance the interfacial adhesion between the nanotubes and the surrounding material. nih.govnih.gov
The functionalization process typically begins with an acid treatment of the MWCNTs, which introduces carboxylic acid groups onto their surface. youtube.com These groups can then react with the amine group of molecules like 2-thiopheneethylamine, forming a stable amide linkage and effectively grafting the thiophene-containing moiety onto the nanotube surface. sigmaaldrich.com This modification alters the surface chemistry of the MWCNTs, often increasing their hydrophilicity and allowing for better integration into composite materials. youtube.com
The integration of these functionalized MWCNTs into polymer matrices, such as polyimides, has been shown to result in nanocomposites with improved mechanical and thermal properties. nih.gov The enhanced dispersion and interfacial adhesion facilitate more effective stress transfer from the polymer matrix to the nanotubes, leading to a stronger and more durable material. youtube.com The presence of the thiophene group on the surface of the MWCNTs can also introduce new electronic or optical functionalities to the resulting nanocomposite material.
| Nanomaterial | Functionalizing Agent | Purpose of Functionalization | Resulting Improvement |
| Multi-Walled Carbon Nanotubes (MWCNTs) | 2-Thiopheneethylamine | Improve dispersion in solvents and polymer matrices. | Enhanced interfacial adhesion in nanocomposites. |
| Single-Walled Carbon Nanotubes (SWCNTs) | Acid treatment followed by amine-reactive coupling | Increase biocompatibility and solubility. | Formation of a functional layer for further conjugation. youtube.com |
Applications in Organic Electronics and Optoelectronic Devices (e.g., Solar Cells)
The thiophene moiety is a well-established component in organic electronic materials due to its electron-rich nature, which facilitates charge transport. Amines derived from thiophene, including structures related to this compound, are utilized in the development of materials for optoelectronic devices like perovskite solar cells (PSCs). researchgate.netgreatcellsolarmaterials.com
For example, the use of 2-(thiophen-2-yl)ethan-1-aminium (2-TEA) as a spacer cation in 2D/3D mixed perovskite tin-halide solar cells has been shown to enhance device performance. researchgate.net The thiophene-based cation facilitates more efficient carrier transfer within the 2D perovskite phase, leading to higher power conversion efficiencies. researchgate.net The specific structure of the thiophene-based amine, including the position of the amine group relative to the thiophene ring, can significantly influence the electronic properties and the performance of the resulting device. researchgate.net
| Device Type | Thiophene-based Compound | Role of the Compound | Observed Performance Enhancement |
| Perovskite Solar Cells (PSCs) | 2-Thiopheneethylammonium iodide | Surface modulator | Suppresses interfacial recombination, improves efficiency and stability. greatcellsolarmaterials.com |
| 2D/3D Tin Halide PSCs | 2-(Thiophen-2-yl)ethan-1-aminium (2-TEA) | Spacer cation | Facilitates efficient carrier transfer, enhances device performance. researchgate.net |
Catalytic Roles in Organic Transformations (e.g., Organocatalysis, Ligand for Metal Catalysis)
The chiral amine structure of this compound and its derivatives makes them promising candidates for applications in asymmetric catalysis, both as organocatalysts and as chiral ligands for metal catalysts. In asymmetric catalysis, the goal is to selectively produce one enantiomer of a chiral product, which is of critical importance in fields such as pharmaceuticals and fine chemicals.
As organocatalysts, chiral amines can activate substrates and control the stereochemical outcome of a reaction. While specific studies detailing the use of this compound as a primary organocatalyst are not widespread, the broader class of chiral amines is extensively used in reactions like asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. The combination of the basic amine and the chiral center allows for the formation of chiral intermediates, such as enamines or iminium ions, which then react with high stereoselectivity. nih.gov
Furthermore, the nitrogen and sulfur atoms in this compound make it a potential bidentate ligand for transition metals. By coordinating to a metal center, the chiral ligand can create a chiral environment around the metal, enabling it to catalyze enantioselective transformations. The synthesis of chiral homoallylic amines, for instance, has been achieved with high enantioselectivity using chiral catalysts. nih.gov The development of new chiral ligands is a continuous effort in catalysis research, and thiophene-based amines offer a unique structural motif for exploration in this area.
Future Directions and Emerging Research Avenues for Methyl 1 Thiophen 2 Yl Ethyl Amine
Development of Novel Synthetic Methodologies
The efficient and stereocontrolled synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine is paramount for its future investigation. While classical methods for amine and thiophene (B33073) synthesis exist, emerging research focuses on developing more efficient, selective, and scalable routes. rsc.orgorganic-chemistry.org
Metal-catalyzed cross-coupling reactions also offer sophisticated pathways. nih.gov For instance, palladium-catalyzed amination of a suitable precursor, such as 1-(thiophen-2-yl)ethyl triflate, with methylamine (B109427) could provide a direct route to the final product. organic-chemistry.org The development of novel ligands and catalysts that operate under mild, environmentally benign conditions is a significant goal in this domain.
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Precursors | Key Features & Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Reductive Amination | 1-(thiophen-2-yl)ethan-1-one, Methylamine | Direct, potential for high enantioselectivity, one-pot procedure. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Hydrogen Borrowing Catalysis | 1-(thiophen-2-yl)ethanol, Methylamine | High atom economy, generates water as the only byproduct, environmentally friendly. rsc.orgorganic-chemistry.org | Requires robust catalysts capable of both dehydrogenation and reduction. |
| Palladium-Catalyzed Amination | 1-(thiophen-2-yl)ethyl derivative (e.g., halide, triflate), Methylamine | Broad substrate scope, well-established methodology. organic-chemistry.org | Potential for catalyst poisoning by sulfur, cost of palladium, ligand synthesis. |
Advanced Mechanistic Elucidations
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction yields, controlling stereochemistry, and minimizing byproducts. Future research will employ a combination of experimental and computational techniques to probe these mechanisms in detail.
For catalytic processes like asymmetric reductive amination, in-situ spectroscopic methods (e.g., ReactIR, NMR spectroscopy) can be used to identify and characterize transient intermediates, such as the imine formed between the ketone and methylamine, and the catalyst-substrate complexes. This data provides direct insight into the catalytic cycle.
Computational modeling, particularly Density Functional Theory (DFT), will play a vital role in mapping out the potential energy surfaces of reaction pathways. These studies can elucidate the transition state structures, explain the origins of enantioselectivity in asymmetric catalysis, and predict the effects of modifying catalysts or substrates. For instance, understanding the fragmentation pathways of thiophenamines under mass spectrometry can provide clues about their structure and stability. researchgate.net This synergy between experimental and theoretical approaches will accelerate the development of more efficient and selective synthetic protocols.
High-Throughput Screening and Lead Optimization for New Biological Applications
The thiophene moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antiplatelet effects. nih.govresearchgate.net This suggests that this compound and its derivatives are prime candidates for biological screening.
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that allows for the rapid assessment of thousands to millions of compounds against a specific biological target. alitheagenomics.com Future research will involve creating a focused library of compounds based on the this compound scaffold, with variations in substitution on the thiophene ring and modifications to the amine. This library can then be subjected to HTS assays to identify "hits" for various therapeutic targets.
Once initial hits are identified, the process of lead optimization begins. This involves a multi-parameter optimization to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. acs.org Techniques like Fragment-Based Drug Discovery (FBDD), where small molecular fragments are screened for binding to a target, could be employed. researchgate.net For example, a thiophene-based fragment library could identify initial binding modes, which are then elaborated to design more potent molecules. High-Content Screening (HCS), an image-based approach, can provide deeper insights into the compound's effects on cellular morphology and function, helping to de-risk candidates early in the discovery pipeline. alitheagenomics.com
Table 2: Potential Biological Activities for Thiophene-Based Scaffolds
| Therapeutic Area | Biological Target Example(s) | Rationale / Relevant Findings |
|---|---|---|
| Oncology | Kinases, Tubulin | Thiophene derivatives have shown significant cytotoxicity against various cancer cell lines. researchgate.netnih.gov |
| Inflammation | COX, LOX enzymes | The thiophene ring is present in several NSAIDs (e.g., tiaprofenic acid). nih.govnih.gov |
| Infectious Diseases | Bacterial enzymes, viral proteins | Novel thiophene derivatives have demonstrated activity against drug-resistant bacteria. frontiersin.org |
| Neurodegenerative Diseases | Cholinesterases, MAO | The structural features are amenable to targeting enzymes and receptors in the central nervous system. researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
AI/ML algorithms can analyze vast datasets of existing chemical structures and their associated biological activities to build predictive models. nih.gov For this specific scaffold, models can be trained to predict various properties, including:
Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can predict the potency of new analogues against specific targets. nih.gov
ADMET Properties: Models can forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles, helping to prioritize compounds with favorable drug-like properties and flag potential liabilities early on. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for desired properties like high predicted activity and synthetic feasibility. researchgate.net
Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Future research on the synthesis of this compound will undoubtedly prioritize these principles.
Key strategies for a more sustainable synthesis include:
Biocatalysis: Employing enzymes, such as lipases or transaminases, to catalyze key steps. Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous media and can offer exquisite chemo-, regio-, and stereoselectivity. nih.govmdpi.com For example, a transaminase could be used for the asymmetric synthesis of the chiral amine from the corresponding ketone.
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or deep eutectic solvents (DES). rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as the previously mentioned hydrogen borrowing catalysis. rsc.org
Catalysis over Stoichiometric Reagents: Utilizing catalytic amounts of reagents instead of stoichiometric ones, which reduces waste generation significantly. This applies to both metal-catalyzed reactions and organocatalysis. mdpi.com
By embracing these sustainable practices, the chemical processes for producing this compound and its derivatives can be made safer, more efficient, and more environmentally responsible. royalsocietypublishing.org
Q & A
Q. What are the optimized synthetic routes for Methyl[1-(thiophen-2-yl)ethyl]amine, and how can reaction conditions be tailored to improve yield?
this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a similar compound, 1-(2-thienyl)ethylamine, was synthesized by reacting 2-thiophenemethylamine with aldehydes in methanol/ethanol under reflux, followed by reduction with NaBH4 or catalytic hydrogenation . Key factors for optimization include solvent choice (e.g., DMF or ethanol), temperature (50–80°C), and catalysts (e.g., triethylamine for deprotonation) . Monitoring reaction progress via TLC or GC-MS is recommended to minimize byproducts.
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. The SHELX system (e.g., SHELXL) is widely used for refining crystal structures, especially for small molecules. For non-crystalline samples, combine - and -NMR to identify proton environments and carbon frameworks. Mass spectrometry (HRMS) and IR spectroscopy can validate molecular weight and functional groups (e.g., NH stretching at ~3300 cm) .
Q. What safety protocols are essential when handling this compound in the lab?
Due to the amine group’s reactivity and potential toxicity, use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a tightly sealed container away from oxidizing agents. Spills should be neutralized with dilute acetic acid and absorbed with inert material. Refer to SDS guidelines for related amines, such as methylamine, which emphasize proper ventilation and emergency procedures for inhalation/exposure .
Advanced Research Questions
Q. How does stereochemistry at the chiral center of this compound influence its physicochemical properties and reactivity?
The chiral center at the ethylamine position affects intermolecular interactions (e.g., hydrogen bonding) and enantioselective reactions. Use chiral chromatography (HPLC with a Chiralpak column) or polarimetry to resolve enantiomers. Computational methods (DFT) can predict stability differences between stereoisomers. For example, studies on N-thiophenylidenamines revealed that steric hindrance from substituents impacts isomerization pathways .
Q. What computational methods are effective for predicting the electronic properties and potential bioactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Molecular docking studies (using AutoDock Vina) may assess interactions with biological targets, such as enzymes or receptors. For instance, sulfur-containing amines like 1-(ethylsulfanyl)propan-2-amine exhibit unique bioactivity due to sulfur’s electron-withdrawing effects .
Q. How can conflicting spectroscopic data for this compound be resolved during structural characterization?
Contradictions in NMR or IR data often arise from impurities or solvent effects. Repurify the compound via recrystallization (e.g., methanol/ethyl acetate) and reacquire spectra under standardized conditions. Cross-validate with alternative techniques: XPS for elemental composition or --HMBC NMR for nitrogen environment analysis. Refer to NIST Chemistry WebBook for benchmark spectral data of analogous amines .
Q. What strategies are recommended for analyzing trace impurities in this compound batches?
Use UPLC-MS with a C18 column to separate and identify impurities. Compare retention times and fragmentation patterns with known standards. For example, impurities in related thiophene amines (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) were controlled via column chromatography and monitored using UV detection at 254 nm . Statistical analysis (e.g., ANOVA) can quantify batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
